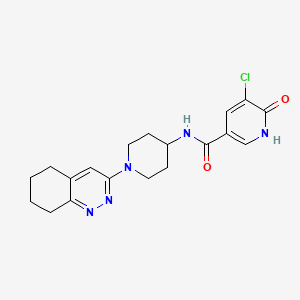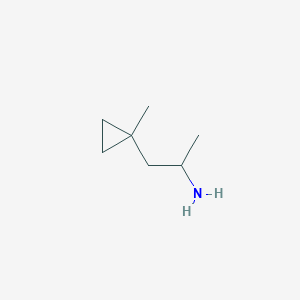
1-(1-Methylcyclopropyl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Methylcyclopropyl)propan-2-amine, also known as methamphetamine, is a synthetic stimulant drug that affects the central nervous system. It is a highly addictive drug that is commonly abused for its euphoric effects. However,
Mechanism of Action
Methamphetamine works by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. It does this by binding to and blocking the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This results in the stimulation of the central nervous system and the release of feelings of pleasure and euphoria.
Biochemical and Physiological Effects:
Methamphetamine has a number of biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature. It also decreases appetite and increases wakefulness. Chronic use of 1-(1-Methylcyclopropyl)propan-2-amineine can lead to a number of negative health effects, including addiction, psychosis, and cardiovascular disease.
Advantages and Limitations for Lab Experiments
Methamphetamine has a number of advantages and limitations for lab experiments. It can be used as a tool to study the central nervous system and the effects of neurotransmitters on behavior. However, its addictive nature and potential for abuse make it difficult to use in human subjects. Additionally, the negative health effects associated with chronic use make it a potentially dangerous substance to work with.
Future Directions
There are a number of future directions for research on 1-(1-Methylcyclopropyl)propan-2-amineine. One area of interest is the development of medications to treat addiction to 1-(1-Methylcyclopropyl)propan-2-amineine. Another area of interest is the development of medications to treat the negative health effects associated with chronic use. Additionally, further research is needed to understand the long-term effects of 1-(1-Methylcyclopropyl)propan-2-amineine on the brain and body.
Conclusion:
In conclusion, 1-(1-Methylcyclopropyl)propan-2-amine, or 1-(1-Methylcyclopropyl)propan-2-amineine, is a synthetic stimulant drug that has been studied for its potential therapeutic effects. It works by increasing the levels of dopamine, norepinephrine, and serotonin in the brain, leading to feelings of pleasure and euphoria. While it has a number of advantages for lab experiments, its addictive nature and potential for abuse make it a difficult substance to work with. Further research is needed to understand its long-term effects on the brain and body and to develop medications to treat addiction and negative health effects.
Synthesis Methods
Methamphetamine can be synthesized through various methods, including the Nagai method, the Leuckart method, and the Birch reduction method. The Nagai method involves the reaction of ephedrine or pseudoephedrine with iodine and red phosphorus. The Leuckart method involves the reaction of ephedrine or pseudoephedrine with formic acid and ammonium formate. The Birch reduction method involves the reaction of phenyl-2-propanone with lithium aluminum hydride.
Scientific Research Applications
Methamphetamine has been used in scientific research for its potential therapeutic effects. It has been studied for its use in treating attention deficit hyperactivity disorder (ADHD), obesity, and narcolepsy. It has also been studied for its potential use in treating depression and post-traumatic stress disorder (PTSD).
properties
IUPAC Name |
1-(1-methylcyclopropyl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-6(8)5-7(2)3-4-7/h6H,3-5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYAAQZAAQYVPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1(CC1)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

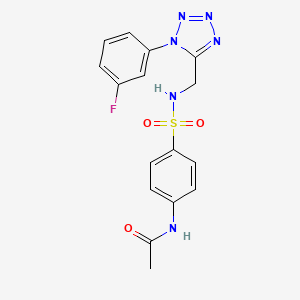




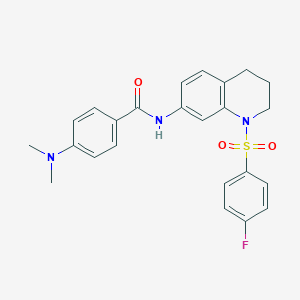
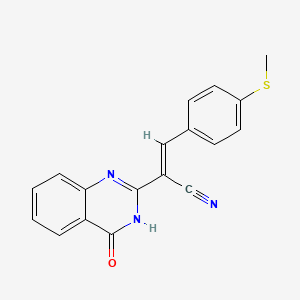
![7-(4-Benzylpiperazin-1-yl)-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2791509.png)
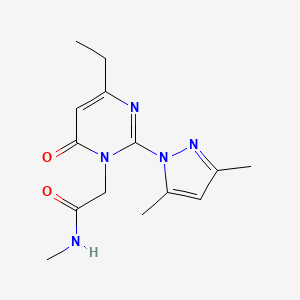
![N-[1-(3,4-Dimethylphenyl)ethyl]-2-[(4-hydroxy-2,2-dimethyl-3,4-dihydrochromen-5-yl)oxy]acetamide](/img/structure/B2791511.png)


![1,4-Dioxa-8-thiaspiro[4.5]decane](/img/structure/B2791515.png)
